molecular formula C5H12N2O2S B13582654 (S)-N-(Pyrrolidin-3-yl)methanesulfonamide

(S)-N-(Pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B13582654
M. Wt: 164.23 g/mol
InChI Key: NTNHDTQXUCWRCJ-YFKPBYRVSA-N
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Description

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a pyrrolidine ring attached to a methanesulfonamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pyrrolidine+Methanesulfonyl chlorideN-[(3S)-pyrrolidin-3-yl]methanesulfonamide\text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{N-[(3S)-pyrrolidin-3-yl]methanesulfonamide} Pyrrolidine+Methanesulfonyl chloride→N-[(3S)-pyrrolidin-3-yl]methanesulfonamide

Industrial Production Methods

In industrial settings, the production of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of histone deacetylases (HDACs), which are involved in gene expression regulation.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. In the context of HDAC inhibition, the compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to changes in gene expression and can have therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
  • N-[(3S)-pyrrolidin-3-yl]methanesulfonamide sulfate

Uniqueness

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-3-6-4-5/h5-7H,2-4H2,1H3/t5-/m0/s1

InChI Key

NTNHDTQXUCWRCJ-YFKPBYRVSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCNC1

Canonical SMILES

CS(=O)(=O)NC1CCNC1

Origin of Product

United States

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